![molecular formula C21H23N3O B5441626 (3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5441626.png)
(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine
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Overview
Description
The compound is a derivative of pyrrolo[3,2-b]pyridine, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. The presence of the phenyl and pyridin-2-ylcarbonyl groups suggest that this compound may have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[3,2-b]pyridine core, with the phenyl and pyridin-2-ylcarbonyl groups attached at specific positions. The stereochemistry at the 3R*, 3aR*, and 7aR* positions would also be an important feature of this compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-deficient pyridine ring. The phenyl and pyridin-2-ylcarbonyl groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridin-2-ylcarbonyl group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(18-8-4-5-11-22-18)24-14-17(15-6-2-1-3-7-15)20-19(24)16-9-12-23(20)13-10-16/h1-8,11,16-17,19-20H,9-10,12-14H2/t17-,19+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCBBCZEOGNNA-DFQSSKMNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C(=O)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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